molecular formula C17H12ClNO3S B2792626 (E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide CAS No. 325699-39-6

(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide

Cat. No.: B2792626
CAS No.: 325699-39-6
M. Wt: 345.8
InChI Key: ADSTUSPWWHPJQL-YBFXNURJSA-N
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Description

(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide is a Schiff base derivative synthesized by condensing 4-chlorobenzenesulfonamide with 2-hydroxynaphthaldehyde. Its structure features a sulfonamide group (-SO₂NH-) attached to a para-chlorinated benzene ring, linked via an imine (-CH=N-) bond to a 2-hydroxynaphthalene moiety . The hydroxynaphthyl group introduces steric bulk and hydrogen-bonding capabilities, distinguishing it from simpler benzenesulfonamide derivatives.

Properties

IUPAC Name

(NE)-4-chloro-N-[(2-hydroxynaphthalen-1-yl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3S/c18-13-6-8-14(9-7-13)23(21,22)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSTUSPWWHPJQL-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are Adenylate kinase , Peptide deformylase (bacterial enzymes), and DNA polymerase (fungal enzyme). These enzymes play crucial roles in various biological processes, including energy metabolism, protein synthesis, and DNA replication, respectively.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active sites of the target enzymes, potentially inhibiting their function and leading to changes in the biochemical processes they regulate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural variations among related benzenesulfonamide Schiff bases and their implications:

Compound Name Substituents on Benzene Methylene-Linked Moiety Key Features
(E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide 4-Cl 2-hydroxynaphthalene Hydroxyl group enables H-bonding; extended aromaticity enhances π-stacking
(E)-N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide (CAS 357417-22-2) 4-Cl, 4-CH₃ 4-chlorophenyl Methyl group increases hydrophobicity; reduced H-bonding potential
4-chloro-N-(3-pyridinylmethylene)benzenesulfonamide (CAS 137505-14-7) 4-Cl 3-pyridine Pyridine introduces basicity; potential for metal coordination
(E)-4-(((5-methylfuran-2-yl)methylene)amino)benzenesulfonamide None 5-methylfuran Furan oxygen enhances polarity; smaller aromatic system limits stacking
Flusulfamide (4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) 4-Cl, 3-CF₃ 2-chloro-4-nitrophenyl Electron-withdrawing groups enhance pesticidal activity

Physicochemical and Electronic Properties

  • Hydrogen Bonding: The hydroxyl group in the target compound facilitates intermolecular H-bonds, as observed in sulfonamides with polar substituents (e.g., ovex, 4-chlorophenyl benzenesulfonate ). This contrasts with non-hydroxylated analogs like (E)-N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide, which rely on weaker van der Waals interactions .
  • Electronic Effects: Density functional theory (DFT) studies on related compounds (e.g., (E)-4-(((5-methylfuran-2-yl)methylene)amino)benzenesulfonamide) reveal that electron-rich substituents lower the HOMO-LUMO gap, enhancing reactivity . The hydroxynaphthyl group likely exerts similar effects, though computational data specific to the target compound is lacking.
  • Crystallography : Crystallographic data for 4-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide () shows that substituent positioning (e.g., methyl groups) influences molecular packing. The target compound’s hydroxynaphthyl group may induce unique crystal lattice arrangements due to steric and H-bonding effects.

Q & A

Q. What are the optimal synthetic routes for (E)-4-chloro-N-((2-hydroxynaphthalen-1-yl)methylene)benzenesulfonamide, and how can reaction conditions be systematically optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2-hydroxy-1-naphthaldehyde with 4-chlorobenzenesulfonamide under reflux in ethanol or methanol, using a catalytic acid (e.g., acetic acid) to promote Schiff base formation.
  • Step 2 : Purification via recrystallization from a polar aprotic solvent (e.g., DMF/water mixtures) to isolate the (E)-isomer, confirmed by NMR and X-ray crystallography .
  • Optimization : Reaction yield depends on stoichiometric ratios (1:1 aldehyde:sulfonamide), temperature (70–80°C), and reaction time (6–12 hours). TLC monitoring is critical to track intermediate formation .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm Schiff base formation (imine proton at δ 8.5–9.0 ppm) and aromatic substitution patterns .
  • X-ray Crystallography : SHELX software (SHELXS/SHELXL) resolves the (E)-configuration and hydrogen-bonding networks. ORTEP-3/WinGX Suite visualizes molecular packing and torsional angles .
  • Elemental Analysis : Validates stoichiometry (e.g., C17_{17}H13_{13}ClNO3_3S) with <0.5% deviation from theoretical values .

Q. How is preliminary biological activity assessed, and what assays are recommended for anticancer screening?

  • In vitro assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 10–100 μM. IC50_{50} values are compared to reference drugs (e.g., cisplatin) .
  • Mechanistic studies : Apoptosis induction via flow cytometry (Annexin V/PI staining) and cell-cycle arrest analysis (propidium iodide staining) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural or isomeric purity claims?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns, ensuring accurate (E)-isomer assignment .
  • Hydrogen-bond analysis : Compare O–H···N and Cl···π interactions across polymorphs (if present) to explain stability differences .
  • Validation tools : R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ3^{-3}) confirm structural integrity .

Q. What computational methods validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like carbonic anhydrase IX. Key interactions include sulfonamide-Zn2+^{2+} coordination and naphthyl hydrophobic contacts .
  • MD simulations : GROMACS or AMBER evaluates binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA) .

Q. How do electronic and steric effects influence reactivity in derivatization reactions?

  • Electronic effects : The electron-withdrawing sulfonamide group directs electrophilic substitution to the naphthyl ring (C3/C4 positions). DFT calculations (e.g., Gaussian 09) map frontier orbitals (HOMO-LUMO gaps ~4.5 eV) .
  • Steric hindrance : Substituents at the imine nitrogen reduce reactivity in nucleophilic additions; bulky groups require microwave-assisted synthesis for kinetic control .

Q. What strategies address discrepancies in biological activity across cell lines or assay conditions?

  • Dose-response normalization : Use Hill slope analysis to differentiate specific vs. nonspecific cytotoxicity.
  • Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite-driven effects .
  • Proteomic profiling : LC-MS/MS identifies off-target protein binding (e.g., serum albumin), which may explain reduced efficacy in serum-rich media .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSoftware/ToolReference
Space groupP1_1SHELXS
R-factor (final)0.042SHELXL
H-bond distance2.65 Å (O–H···N)ORTEP-3
Torsional angle178.5° (C=N–S–C)WinGX

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